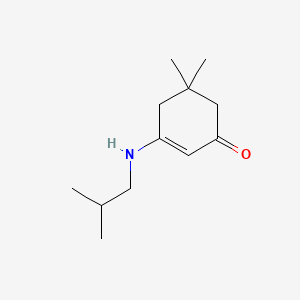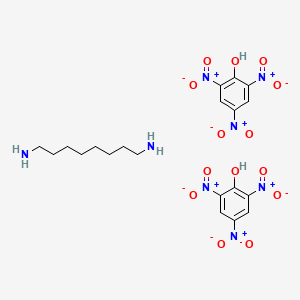
Octane-1,8-diamine;2,4,6-trinitrophenol
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
Octane-1,8-diamine;2,4,6-trinitrophenol is a compound formed by the combination of octane-1,8-diamine and 2,4,6-trinitrophenolIt is a colorless solid with an amine-like odor and is easily soluble in water It is a yellow crystalline solid that is highly explosive and has been used historically as a military explosive .
準備方法
Synthetic Routes and Reaction Conditions
The synthesis of octane-1,8-diamine typically involves the catalytic hydrogenation of suberonitrile at temperatures of 150 to 180°C and a pressure of 50 to 180 bar in the presence of ammonia over heterogeneous cobalt unsupported catalysts . The reaction is carried out in the liquid phase and can be performed continuously or batchwise.
2,4,6-Trinitrophenol is synthesized through the nitration of phenol with a mixture of concentrated sulfuric acid and nitric acid. The reaction conditions must be carefully controlled to prevent the formation of unwanted by-products and to ensure the safety of the process due to the highly explosive nature of the compound .
Industrial Production Methods
Industrial production of octane-1,8-diamine follows the same catalytic hydrogenation process as described above. The catalyst is arranged as a fixed bed in a shaft, tube, or tube bundle reactor . For 2,4,6-trinitrophenol, industrial production involves large-scale nitration of phenol, with stringent safety measures in place to handle the explosive nature of the product .
化学反応の分析
Types of Reactions
Octane-1,8-diamine can undergo various chemical reactions, including:
Oxidation: It can be oxidized to form corresponding amides or nitriles.
Reduction: It can be reduced to form primary amines.
Substitution: It can participate in nucleophilic substitution reactions due to the presence of amino groups.
2,4,6-Trinitrophenol undergoes reactions such as:
Reduction: It can be reduced to form aminophenols.
Nitration: It can undergo further nitration to form more highly nitrated compounds.
Substitution: It can participate in electrophilic aromatic substitution reactions.
Common Reagents and Conditions
Common reagents for the reactions involving octane-1,8-diamine include hydrogen gas for reduction, oxidizing agents like potassium permanganate for oxidation, and various nucleophiles for substitution reactions . For 2,4,6-trinitrophenol, common reagents include reducing agents like tin and hydrochloric acid for reduction, and nitrating mixtures for further nitration .
Major Products Formed
The major products formed from the reactions of octane-1,8-diamine include primary amines, amides, and nitriles . For 2,4,6-trinitrophenol, major products include aminophenols and more highly nitrated phenols .
科学的研究の応用
Octane-1,8-diamine is used as a versatile intermediate in the manufacture of pesticides, especially fungicides . It is also used as a crosslinker or spacer during the synthesis of various molecular cages, macrocycles, and microporous materials .
2,4,6-Trinitrophenol has applications in the detection of explosives due to its highly explosive nature. It is also used in biochemical studies of oxidative processes where it uncouples oxidative phosphorylation . Additionally, it has been used in the synthesis of dyes and as a reagent in analytical chemistry .
作用機序
The mechanism of action of octane-1,8-diamine involves its ability to act as a Bronsted base, accepting protons from donor molecules . This property makes it useful in various chemical reactions where proton transfer is involved.
2,4,6-Trinitrophenol exerts its effects by uncoupling oxidative phosphorylation, disrupting the production of ATP in cells . This mechanism is utilized in biochemical studies to understand oxidative processes and energy metabolism.
類似化合物との比較
Similar Compounds
1,6-Hexanediamine: Another aliphatic diamine with similar properties to octane-1,8-diamine but with a shorter carbon chain.
1,10-Decanediamine: A longer-chain aliphatic diamine with similar reactivity.
2,4-Dinitrophenol: A compound similar to 2,4,6-trinitrophenol but with one less nitro group, used in biochemical studies and as a metabolic stimulant.
Uniqueness
Octane-1,8-diamine is unique due to its specific chain length, which provides distinct properties in terms of solubility and reactivity compared to other diamines . 2,4,6-Trinitrophenol is unique due to its high explosive nature and its ability to uncouple oxidative phosphorylation, making it valuable in both industrial and research applications .
特性
CAS番号 |
80056-68-4 |
|---|---|
分子式 |
C20H26N8O14 |
分子量 |
602.5 g/mol |
IUPAC名 |
octane-1,8-diamine;2,4,6-trinitrophenol |
InChI |
InChI=1S/C8H20N2.2C6H3N3O7/c9-7-5-3-1-2-4-6-8-10;2*10-6-4(8(13)14)1-3(7(11)12)2-5(6)9(15)16/h1-10H2;2*1-2,10H |
InChIキー |
HSHOLBBFZYIIFE-UHFFFAOYSA-N |
正規SMILES |
C1=C(C=C(C(=C1[N+](=O)[O-])O)[N+](=O)[O-])[N+](=O)[O-].C1=C(C=C(C(=C1[N+](=O)[O-])O)[N+](=O)[O-])[N+](=O)[O-].C(CCCCN)CCCN |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。


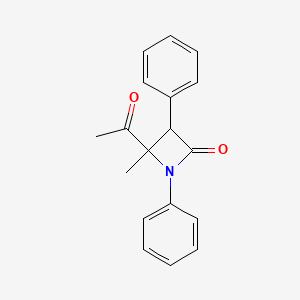
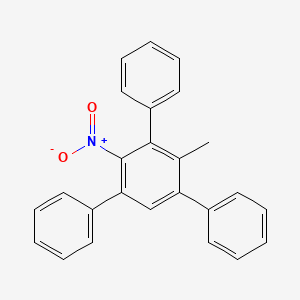
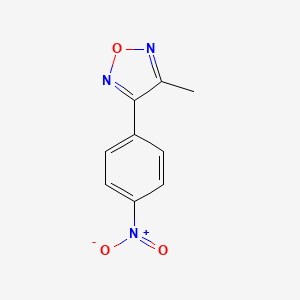
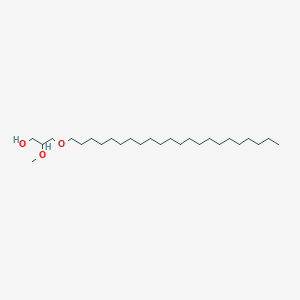
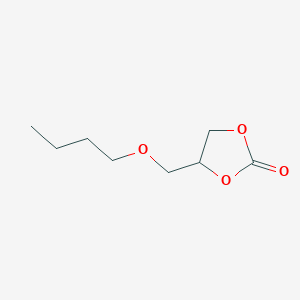
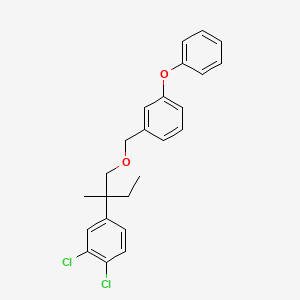
![N,N-Bis(2-chloroethyl)-4-{(E)-[(naphthalen-2-yl)imino]methyl}aniline](/img/structure/B14418734.png)
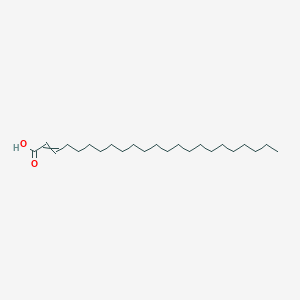
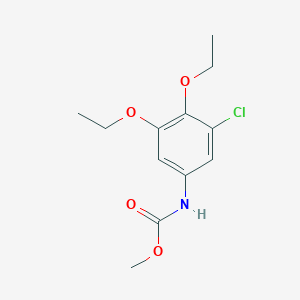
![2-[2-(Methylsulfanyl)-4-oxoazetidin-1-yl]benzoic acid](/img/structure/B14418770.png)
![2,5,11-Trimethyl-9,10-dioxo-9,10-dihydro-6H-pyrido[4,3-b]carbazol-2-ium](/img/structure/B14418777.png)
![N-[Amino-(dimethyl-tert-butyl-silyl)oxy-phosphoryl]-2-chloro-N-(2-chloroethyl)ethanamine](/img/structure/B14418778.png)
![2-(2-Methyl-[1,3]dithiolan-2-yl)-1-phenylethanone](/img/structure/B14418784.png)
